Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an intramolecular cyclization to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-18-12(15)8-10(14)7-9-5-3-4-6-11(9)13(16)17/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVSSHAHYYYAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446157 | |
Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-33-4 | |
Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate in the synthesis of indoline derivatives?
A1: this compound serves as a crucial starting material in the synthesis of indoline derivatives, specifically for developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists with a 1H,2H,3H,4H,5H-[1,4]diazepino[1,7-a]indole scaffold []. The research focuses on a novel, environmentally friendly approach using flow chemistry techniques to convert this compound into valuable indoline intermediates.
Q2: How does the flow chemistry method described in the paper improve the synthesis process involving this compound?
A2: The paper highlights two major improvements facilitated by flow chemistry:
- Safer Hydrogenation: The researchers developed a one-step heterogeneous catalytic hydrogenation of this compound to produce Ethyl 2-(2,3-dihydro-1H-indol-2-yl) acetate. This method avoids the use of hazardous reducing agents typically employed in traditional batch reactions [].
- Efficient N-Alkylation: The subsequent N-alkylation of the indoline nitrogen was optimized using a custom-designed flow reactor. This optimization led to a significant reduction in the required excess of carcinogenic 1,2-dibromoethane (tenfold decrease) and drastically shortened reaction times (30 minutes vs. 4 days) []. This translates to a remarkable 200-fold increase in productivity compared to batch processes.
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